N-methyl-1-[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
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Overview
Description
N-methyl-1-[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine is a complex organic compound that features a combination of oxazole, oxadiazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include methylating agents, thiophene derivatives, and oxazole precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-methyl-1-[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, including antimicrobial and anticancer activities.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-methyl-1-[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s heterocyclic rings enable it to form stable complexes with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- **N-methyl-1-[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine shares structural similarities with other heterocyclic compounds, such as:
Thiophene derivatives: Known for their aromatic stability and electronic properties.
Oxazole derivatives: Valued for their role in medicinal chemistry.
Oxadiazole derivatives: Recognized for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity enhances its potential for various applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-methyl-1-[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-5-6-13(22-9)15-16-12(10(2)20-15)7-19(4)8-14-18-17-11(3)21-14/h5-6H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPJVYLGVNYIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=C(O2)C)CN(C)CC3=NN=C(O3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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